![molecular formula C11H28OSSn2 B14422524 [3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) CAS No. 85294-03-7](/img/structure/B14422524.png)
[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) is an organotin compound characterized by the presence of two trimethylstannane groups attached to a propane backbone with an ethanesulfinyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) typically involves the reaction of a suitable precursor with trimethyltin chloride under specific conditions. One common method includes the use of a Grignard reagent, which reacts with trimethyltin chloride to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive organotin compounds.
Industrial Production Methods
Industrial production of [3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) undergoes various types of chemical reactions, including:
Oxidation: The ethanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form ethanethiol derivatives.
Substitution: The trimethylstannane groups can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, ethanethiol derivatives, and various substituted organotin compounds, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of polymers and materials with unique properties, such as increased thermal stability and rigidity.
Mecanismo De Acción
The mechanism of action of [3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethylstannane groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function. The ethanesulfinyl group can also participate in redox reactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, [3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) is unique due to its combination of organotin and ethanesulfinyl functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.
Propiedades
Número CAS |
85294-03-7 |
|---|---|
Fórmula molecular |
C11H28OSSn2 |
Peso molecular |
445.8 g/mol |
Nombre IUPAC |
(3-ethylsulfinyl-1-trimethylstannylpropyl)-trimethylstannane |
InChI |
InChI=1S/C5H10OS.6CH3.2Sn/c1-3-5-7(6)4-2;;;;;;;;/h1H,3-5H2,2H3;6*1H3;; |
Clave InChI |
ASHIAKFINUFUSY-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)CCC([Sn](C)(C)C)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)




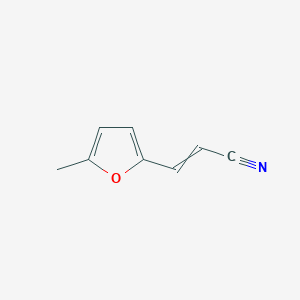
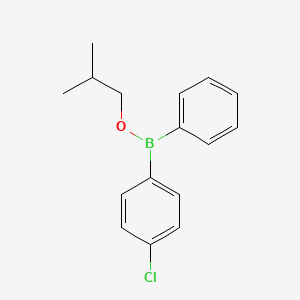
![1,5-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14422477.png)

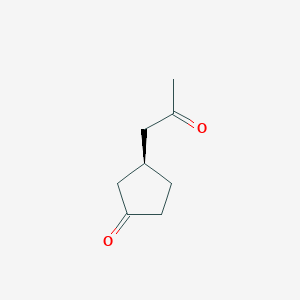
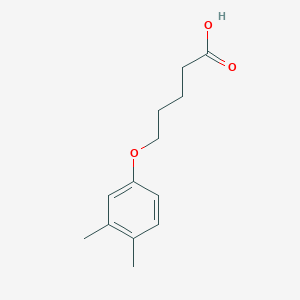
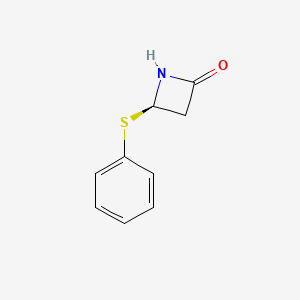

![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)
